molecular formula C17H16O4 B14576232 Methyl 2-[(3-methoxyphenyl)acetyl]benzoate CAS No. 61653-03-0

Methyl 2-[(3-methoxyphenyl)acetyl]benzoate

Cat. No.: B14576232
CAS No.: 61653-03-0
M. Wt: 284.31 g/mol
InChI Key: JCSATVKZCBJWBM-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methoxyphenyl)acetyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methoxyphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methoxyphenyl)acetyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-methoxyphenylacetic acid with methyl benzoate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methoxyphenyl)acetyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[(3-methoxyphenyl)acetyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methoxyphenyl)acetyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The methoxyphenylacetyl moiety can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Shares the benzoate ester functionality but lacks the methoxyphenylacetyl group.

    Ethyl 2-[(3-methoxyphenyl)acetyl]benzoate: Similar structure with an ethyl group instead of a methyl group.

    3-Methoxyphenylacetic acid: Contains the methoxyphenylacetyl group but lacks the ester functionality.

Uniqueness

Methyl 2-[(3-methoxyphenyl)acetyl]benzoate is unique due to the combination of the methoxyphenylacetyl and benzoate ester functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61653-03-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-[2-(3-methoxyphenyl)acetyl]benzoate

InChI

InChI=1S/C17H16O4/c1-20-13-7-5-6-12(10-13)11-16(18)14-8-3-4-9-15(14)17(19)21-2/h3-10H,11H2,1-2H3

InChI Key

JCSATVKZCBJWBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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